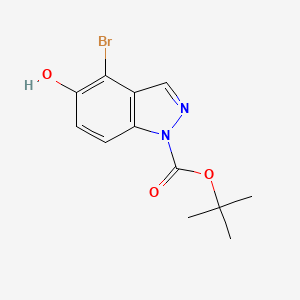![molecular formula C7H10O3S B13495734 hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione is a heterocyclic compound with the molecular formula C7H10O3S. This compound is characterized by a cyclopentane ring fused to a thiophene ring, with three ketone groups attached. It is a sulfur-containing compound, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with sulfur and an oxidizing agent to form the thiophene ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds, with catalysts such as Lewis acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the major products formed from oxidation reactions.
Reduction: Alcohols and other reduced derivatives are the primary products of reduction reactions.
Substitution: Various substituted thiophenes are formed, depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its sulfur-containing moiety.
Industry: It is used in the development of advanced materials, including polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism by which hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione exerts its effects involves interactions with various molecular targets. The sulfur atom in the thiophene ring can form strong interactions with metal ions and other electrophilic species, influencing the compound’s reactivity. The ketone groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione: This compound has a similar sulfur-containing heterocyclic structure but differs in the arrangement of the rings and functional groups.
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione: Another similar compound with a different ring structure and functional groups.
Uniqueness
Hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione is unique due to its specific ring fusion and the presence of three ketone groups, which confer distinct chemical properties and reactivity. Its sulfur-containing thiophene ring also differentiates it from other heterocyclic compounds, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H10O3S |
|---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
1,1-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]thiophen-3-one |
InChI |
InChI=1S/C7H10O3S/c8-6-4-11(9,10)7-3-1-2-5(6)7/h5,7H,1-4H2 |
InChI Key |
KQXRIIUDLXXSMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)S(=O)(=O)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


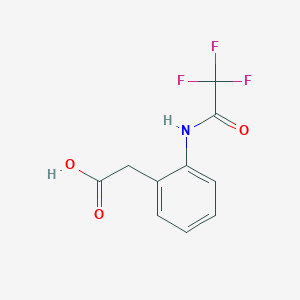

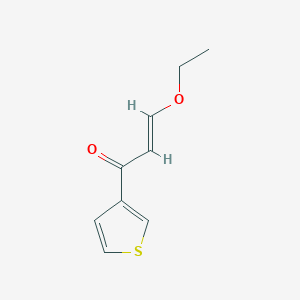
![2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride](/img/structure/B13495667.png)
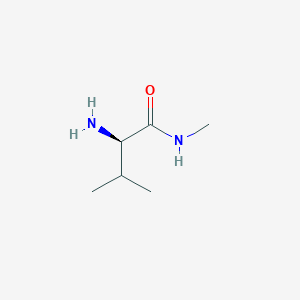
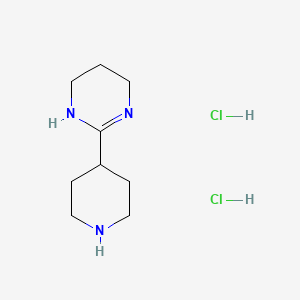
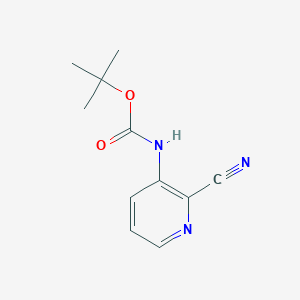
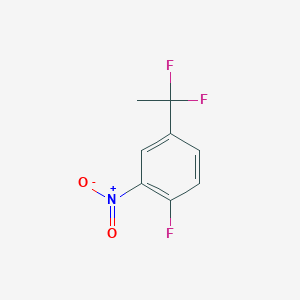
![2-(3,4-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13495702.png)
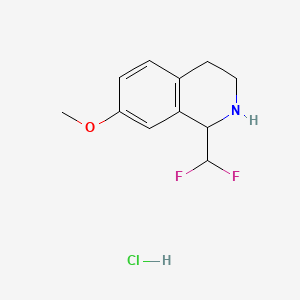
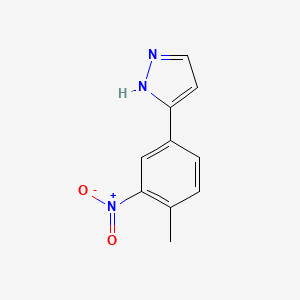
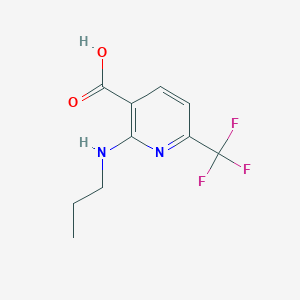
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
